molecular formula C10H12F3N3O B6424658 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol CAS No. 2034457-56-0

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol

Cat. No.: B6424658
CAS No.: 2034457-56-0
M. Wt: 247.22 g/mol
InChI Key: MUDUTQOAOGJJMK-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a pyrimidine core, a common motif in pharmaceuticals, which is disubstituted with a methyl group and a trifluoromethyl group to enhance metabolic stability and membrane permeability . The pyrrolidin-3-ol moiety introduces a chiral center and hydrogen-bonding capability, which can be critical for interacting with biological targets. While the specific biological profile of this exact molecule requires further investigation, analogs and derivatives containing the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl scaffold have been identified as key intermediates in the synthesis of compounds with various biological activities. Research into similar structures has shown potential in areas such as the development of anti-infective agents and modulators of immune function . This reagent serves as a versatile precursor for further chemical exploration, including nucleophilic substitution and functional group interconversion, making it valuable for constructing compound libraries in hit-to-lead optimization campaigns. The product is provided with guaranteed high purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-6-14-8(10(11,12)13)4-9(15-6)16-3-2-7(17)5-16/h4,7,17H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDUTQOAOGJJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol typically involves the condensation of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. Common reagents used in the synthesis include trifluoromethylated pyrimidine precursors and pyrrolidine derivatives. The reaction conditions often involve the use of catalysts such as sodium hydroxide or ethoxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may result in the formation of new pyrimidine derivatives with different substituents.

Scientific Research Applications

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its biological activity.

Mechanism of Action

The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol ()

  • Structure : Chlorine replaces the trifluoromethyl group on the pyrimidine ring.
  • Molecular Formula : C₉H₁₂ClN₃O vs. C₁₀H₁₂F₃N₃O (target compound).
  • Molecular Weight : 213.66 vs. 249.22 (calculated for target).
  • The absence of fluorine may decrease metabolic resistance compared to the target compound.

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol (–6)

  • Structure : Cyclopropyl replaces methyl on the pyrimidine, and an additional trifluoromethyl group is present on the pyrrolidine.
  • Molecular Formula : C₁₃H₁₆F₃N₃O vs. C₁₀H₁₂F₃N₃O (target).
  • Molecular Weight : 287.28 vs. 249.22.
  • The additional trifluoromethyl on pyrrolidine may enhance metabolic stability but could introduce synthetic challenges .

Pharmaceutical Analogs ()

The European patent () describes complex pyridazine-carboxamide derivatives containing the 6-(trifluoromethyl)pyrimidin-4-yl group. For example:

  • (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-...-carboxamide

Biological Activity

The compound 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.

Structural Overview

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15F3N4O
  • Molecular Weight : 260.26 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and cellular penetration.

Table 1: Key Properties

PropertyValue
Molecular FormulaC11H15F3N4O
Molecular Weight260.26 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Log P (octanol-water)2.5

This compound exhibits a range of biological activities, primarily through its interaction with specific molecular targets involved in cell signaling pathways. The presence of the pyrimidine moiety is crucial for its biological effects, as it is known to modulate various enzymatic activities.

Key Biological Activities:

  • Inhibition of Sphingomyelinase : This compound has been identified as a potential inhibitor of neutral sphingomyelinase (nSMase), which plays a significant role in regulating sphingolipid metabolism and cell signaling pathways associated with neurodegenerative diseases .
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity by interfering with tumor cell proliferation and inducing apoptosis. The trifluoromethyl group may enhance its potency against cancer cells by improving binding affinity to target proteins .
  • Neuroprotective Effects : Research indicates that compounds with similar structures can cross the blood-brain barrier, suggesting potential neuroprotective effects which could be beneficial in treating conditions like Alzheimer's disease .

Case Study 1: Sphingomyelinase Inhibition

A study investigating the structure–activity relationship (SAR) of various analogs found that modifications in the pyrimidine ring significantly affected the inhibitory potency against nSMase. The compound demonstrated effective inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer drug candidate .

Table 2: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Sphingomyelinase InhibitionnSMase
Anticancer ActivityTumor Cell Proliferation
NeuroprotectionBlood-Brain Barrier Penetration

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyrimidine core can be functionalized by reacting 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine with a pyrrolidin-3-ol derivative under acidic or basic conditions. Key factors include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
  • Characterization : Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) and 1H/13C^1\text{H}/^{13}\text{C} NMR (DMSO-d6_6) are used to confirm purity and structural integrity. Mass spectrometry (ESI-MS) verifies molecular weight .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the pyrrolidin-3-ol moiety?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. SHELX programs (e.g., SHELXL) refine structural parameters, especially for chiral centers. For example, intermolecular hydrogen bonds between the hydroxyl group and pyrimidine nitrogen can stabilize specific conformations. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain contradictory bioactivity data for analogs of this compound?

  • Methodology : Compare analogs with variations in the trifluoromethyl group or pyrrolidine substitution. For instance, replacing the 2-methyl group with chlorine (as in 2-chloro-6-(trifluoromethyl)pyridin-3-ol) may enhance antimicrobial activity but reduce solubility. Use in vitro assays (e.g., enzyme inhibition or cell viability) paired with computational docking (AutoDock Vina) to map binding interactions. Contradictions arise from off-target effects or metabolic instability, which can be probed via cytochrome P450 assays .

Q. What experimental design strategies optimize enantioselective synthesis of the pyrrolidin-3-ol scaffold?

  • Methodology : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic pyrrolidin-3-ol precursors can achieve >90% enantiomeric excess (ee). Design of Experiments (DoE) models (e.g., Box-Behnken) identify critical factors like pH, temperature, and solvent .

Q. How can conflicting NMR and mass spectrometry data be reconciled during structural validation?

  • Methodology : Discrepancies may arise from tautomerism or solvent adducts. For instance, the hydroxyl group’s exchange broadening in NMR can mask coupling constants. Use deuterated solvents with controlled pH and variable-temperature NMR to stabilize specific tautomers. High-resolution mass spectrometry (HRMS) distinguishes adducts (e.g., [M+Na]+^+ vs. [M+H]+^+) .

Q. What strategies mitigate thermal instability during DSC analysis of this compound?

  • Methodology : Differential scanning calorimetry (DSC) under nitrogen flow (10°C/min) reveals decomposition events. If degradation occurs below melting points, use fast-scan DSC (50–100°C/min) or pair with thermogravimetric analysis (TGA) to isolate phase transitions from decomposition. Encapsulation in inert matrices (e.g., KBr) can also suppress side reactions .

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